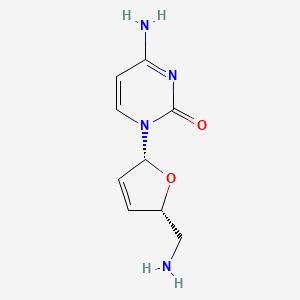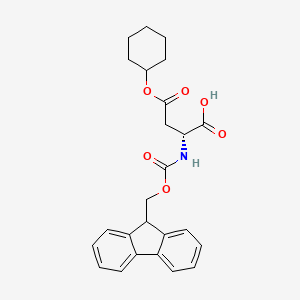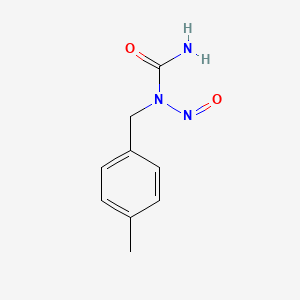
Urea, N-((4-methylphenyl)methyl)-N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-((4-methylphenyl)methyl)-N-nitroso- is a chemical compound that belongs to the class of nitrosoureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The presence of the nitroso group in the molecule imparts unique chemical properties, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-((4-methylphenyl)methyl)-N-nitroso- typically involves the reaction of 4-methylbenzylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. The general reaction scheme is as follows: [ \text{4-methylbenzylamine} + \text{nitrosyl chloride} \rightarrow \text{Urea, N-((4-methylphenyl)methyl)-N-nitroso-} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Types of Reactions:
Oxidation: The nitroso group can undergo oxidation to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Urea, N-((4-methylphenyl)methyl)-N-nitroso- has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Urea, N-((4-methylphenyl)methyl)-N-nitroso- involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can form nitrenium ions, which are highly reactive and can alkylate DNA, leading to cytotoxic effects. This property is exploited in its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
- N-methyl-N-nitroso-urea
- N-ethyl-N-nitroso-urea
- N-nitroso-N-phenylurea
Comparison: Urea, N-((4-methylphenyl)methyl)-N-nitroso- is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. Compared to other nitrosoureas, it may exhibit different biological activities and chemical reactivity due to the influence of the aromatic ring and the methyl group.
Propriétés
Numéro CAS |
87096-66-0 |
|---|---|
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-[(4-methylphenyl)methyl]-1-nitrosourea |
InChI |
InChI=1S/C9H11N3O2/c1-7-2-4-8(5-3-7)6-12(11-14)9(10)13/h2-5H,6H2,1H3,(H2,10,13) |
Clé InChI |
VTUQHLQIPPTZTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN(C(=O)N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



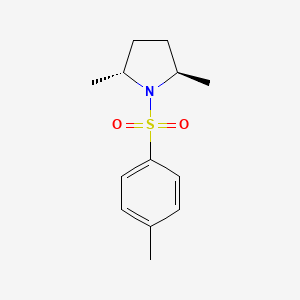
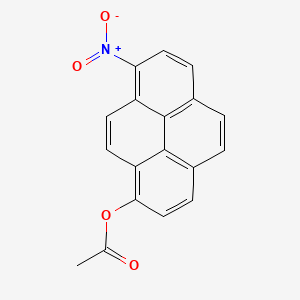

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)


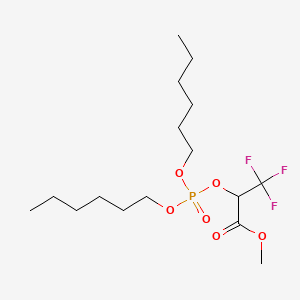
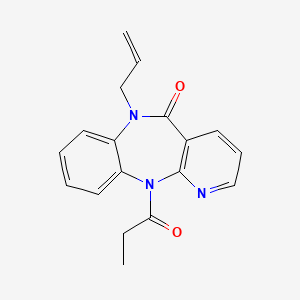
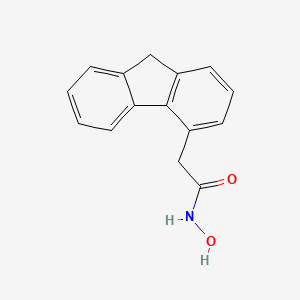
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)
